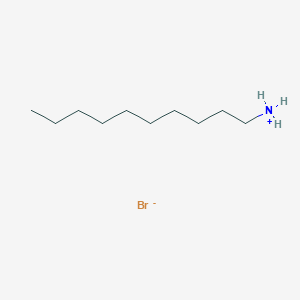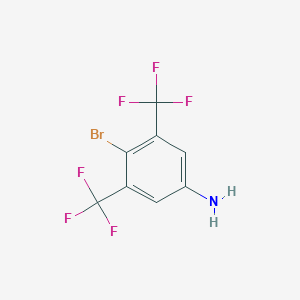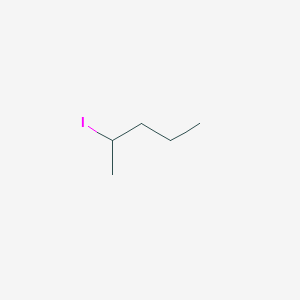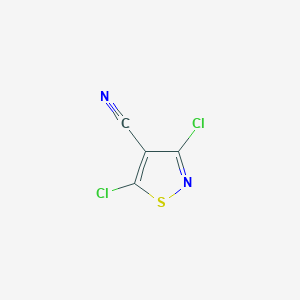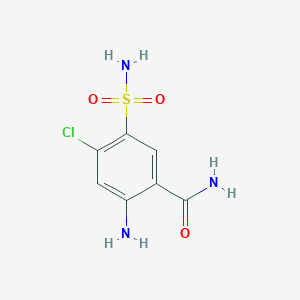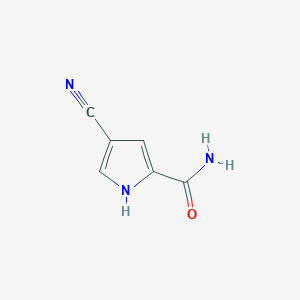
4-cyano-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-1H-pyrrole-2-carboxamide, also known as CP-526,555, is a synthetic compound that belongs to the pyrrole class of organic compounds. It has been extensively studied for its potential use in various scientific research applications.
Mecanismo De Acción
4-cyano-1H-pyrrole-2-carboxamide acts as a selective antagonist of mGluR5 by binding to the receptor and preventing its activation by glutamate. This leads to a reduction in the downstream signaling pathways, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects:
4-cyano-1H-pyrrole-2-carboxamide has been found to modulate various physiological processes, including anxiety, depression, and schizophrenia. It has been shown to reduce anxiety-like behavior in animal models and improve cognitive function in patients with schizophrenia. 4-cyano-1H-pyrrole-2-carboxamide has also been found to reduce pain perception and drug-seeking behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-cyano-1H-pyrrole-2-carboxamide has several advantages for lab experiments. It is a potent and selective antagonist of mGluR5, which allows for the modulation of specific physiological processes. It has also been found to be orally active, allowing for easy administration to animal models. However, 4-cyano-1H-pyrrole-2-carboxamide has some limitations for lab experiments, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on 4-cyano-1H-pyrrole-2-carboxamide. One potential direction is the development of more potent and selective mGluR5 antagonists. Another direction is the investigation of the potential therapeutic applications of 4-cyano-1H-pyrrole-2-carboxamide in various neuropsychiatric disorders, including anxiety, depression, and schizophrenia. Additionally, further research is needed to understand the long-term effects of 4-cyano-1H-pyrrole-2-carboxamide on physiological processes.
Aplicaciones Científicas De Investigación
4-cyano-1H-pyrrole-2-carboxamide has been extensively studied for its potential use in scientific research. It has been found to be a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a G protein-coupled receptor that plays a crucial role in various physiological processes, including learning and memory, pain perception, and drug addiction. 4-cyano-1H-pyrrole-2-carboxamide has been found to modulate the activity of mGluR5, leading to potential therapeutic applications in various neuropsychiatric disorders, including anxiety, depression, and schizophrenia.
Propiedades
Número CAS |
154238-76-3 |
|---|---|
Nombre del producto |
4-cyano-1H-pyrrole-2-carboxamide |
Fórmula molecular |
C6H5N3O |
Peso molecular |
135.12 g/mol |
Nombre IUPAC |
4-cyano-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C6H5N3O/c7-2-4-1-5(6(8)10)9-3-4/h1,3,9H,(H2,8,10) |
Clave InChI |
ULKRPHYHFUBTEZ-UHFFFAOYSA-N |
SMILES |
C1=C(NC=C1C#N)C(=O)N |
SMILES canónico |
C1=C(NC=C1C#N)C(=O)N |
Sinónimos |
1H-Pyrrole-2-carboxamide,4-cyano-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



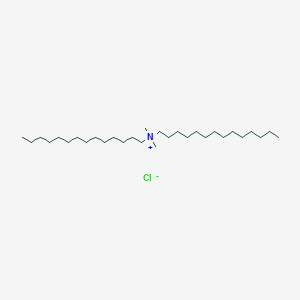
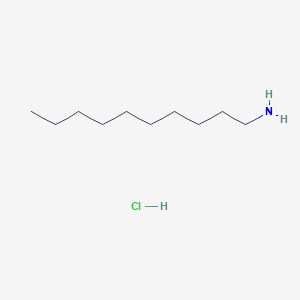

![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B127492.png)

![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B127496.png)
